(6-Methoxy-6-oxohexyl)azanium;chloride
Description
Overview of Quaternary Azanium Chemistry in Organic and Materials Science Research
Quaternary azanium salts, more commonly known as quaternary ammonium (B1175870) salts (QAS or "quats"), are a class of organic compounds with the general structure [NR₄]⁺Y⁻. In this structure, 'N' represents a central nitrogen atom bonded to four organic groups (R), which can be alkyl or aryl groups, and Y⁻ is an anion, such as a halide. google.comscbt.com A key characteristic of these cations is that they are permanently charged, irrespective of the pH of their environment. google.com The IUPAC nomenclature refers to these as substituted azanium salts.
The synthesis of quaternary ammonium salts is well-established, typically achieved through the alkylation of tertiary amines with an alkyl halide, a process known as the Menshutkin reaction. google.com Industrially, they can also be produced via the hydrogenation of fatty nitriles followed by quaternization. google.com
In the realm of organic science , quaternary azanium salts are highly valued as phase-transfer catalysts (PTCs). google.comvulcanchem.com They facilitate reactions between reactants located in different immiscible phases (for example, an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other. google.com This catalytic action accelerates reactions such as Williamson synthesis and Michael additions. vulcanchem.com Their utility as alkylating agents is also an area of growing interest, presenting a potentially safer alternative to conventional, more hazardous alkylation reagents. sigmaaldrich.com
In materials science , the applications of quaternary azanium salts are diverse. Their cationic nature makes them effective surfactants. scbt.com This property is leveraged in numerous products, including detergents and disinfectants. google.com Furthermore, their antimicrobial properties are significant; they can be incorporated into polymers to create materials with contact-killing, non-leaching antibacterial surfaces, which are valuable in industries ranging from water treatment to paints and textiles. vulcanchem.comchembk.com
Table 1: General Properties and Applications of Quaternary Azanium Salts
| Property | Description | Key Application Areas |
|---|---|---|
| Structure | Cationic head [NR₄]⁺ with an anionic counter-ion Y⁻. 'R' can be varied. | Organic Synthesis, Materials Science |
| Charge | Permanent positive charge, pH-independent. google.com | Surfactancy, Antimicrobial Agents |
| Synthesis | Typically via the Menshutkin reaction (alkylation of tertiary amines). google.com | Chemical Manufacturing |
| Catalysis | Act as Phase-Transfer Catalysts (PTCs). google.comvulcanchem.com | Organic Synthesis |
| Antimicrobial | Disrupts cell membranes of bacteria and fungi. vulcanchem.com | Disinfectants, Antifouling Coatings chembk.com |
| Surfactancy | Amphiphilic nature allows for reduction of surface tension. | Detergents, Fabric Softeners google.comnih.gov |
Academic Significance of Ester Functionality in Azanium Compounds
The introduction of an ester functional group (-COO-) into the structure of a quaternary azanium salt creates a subclass of compounds known as "esterquats". researchgate.net This structural modification has profound academic and industrial significance, primarily related to the compound's lifecycle and environmental impact.
The key feature of the ester linkage is its susceptibility to hydrolysis, a chemical breakdown reaction with water. researchgate.net This susceptibility means that esterquats can be degraded through both chemical and biological processes (biodegradation), breaking them down into smaller, less harmful molecules like fatty acids and simpler compounds. asianpubs.org This contrasts with traditional quaternary ammonium salts that only contain highly stable carbon-carbon and carbon-nitrogen bonds, making them more persistent in the environment. researchgate.net
This enhanced biodegradability has positioned esterquats as a "new generation" of cationic surfactants, particularly in applications like fabric softeners, where they have largely replaced more persistent dialkyldimethylammonium salts. nih.gov The academic significance lies in the design of "greener" chemicals that combine high performance with a favorable environmental profile. researchgate.net
Research in this area focuses on:
Synthesis and Structure-Property Relationships: Investigating how the type and position of the ester group, as well as the nature of the alkyl chains, affect properties like softening efficiency, water solubility, and the rate of biodegradation. researchgate.net
Stability and Hydrolysis: Studying the kinetics and mechanisms of esterquat hydrolysis under various conditions to optimize their stability during storage and use, while ensuring their degradation after disposal. researchgate.net
Applications: Exploring novel applications beyond fabric softeners, such as in cosmetics, where they can act as emulsifiers and conditioning agents, and as antimicrobial agents for textiles and other materials. researchgate.netasianpubs.org
Table 2: Comparison of Traditional QAS and Esterquats
| Feature | Traditional Quaternary Ammonium Salts (e.g., DTDMAC) | Esterquats |
|---|---|---|
| Key Structural Feature | Four alkyl/aryl groups directly on the N⁺ atom. google.com | At least one alkyl chain contains an ester linkage (-COO-). |
| Primary Bonds | C-N, C-C, C-H | C-N, C-C, C-H, C-O, C=O |
| Biodegradability | Generally low persistence in the environment. | Significantly improved due to the hydrolyzable ester bond. nih.govresearchgate.net |
| Primary Application | Disinfectants, Phase-Transfer Catalysts. google.comvulcanchem.com | Fabric Softeners, Conditioning Agents. nih.govsigmaaldrich.com |
| Environmental Profile | Concerns over persistence and aquatic toxicity. | Considered more environmentally friendly. researchgate.net |
Research Landscape of (6-Methoxy-6-oxohexyl)azanium;chloride and Related Esterquats
The specific compound (6-Methoxy-6-oxohexyl)azanium;chloride is a mono-ester, mono-quaternary azanium salt. While extensive academic literature specifically detailing this exact molecule is not prominent, its structure places it firmly within the well-studied class of esterquats. Its research landscape can be understood by examining its constituent parts and the synthesis of related compounds.
Structural Analysis and Synthesis: The name "(6-Methoxy-6-oxohexyl)azanium;chloride" defines its structure:
Hexyl chain: A six-carbon backbone.
6-Methoxy-6-oxo: A methyl ester group (–COOCH₃) at the 6th position of the hexyl chain.
Azanium;chloride: An ammonium cation (NH₄⁺) attached to the chain, with chloride (Cl⁻) as the counter-ion.
The logical precursor for the synthesis of this compound is Methyl 6-aminohexanoate (B3152083) . This starting material is a commercially available compound used in chemical synthesis, including peptide synthesis. sigmaaldrich.com
The synthesis of (6-Methoxy-6-oxohexyl)azanium;chloride would theoretically proceed via the quaternization of the primary amine group of Methyl 6-aminohexanoate. This reaction would typically involve an alkylating agent. Given the final structure is a simple azanium (quaternized ammonia), the synthesis is less straightforward than for N-substituted amines. However, the principles of forming quaternary ammonium salts from amines are fundamental.
Context within Esterquat Research: (6-Methoxy-6-oxohexyl)azanium;chloride represents one of the simpler structures in the esterquat family. Much of the industrial and academic research on esterquats focuses on more complex molecules, often "diester" or "triester" quats derived from the reaction of fatty acids with alkanolamines like triethanolamine. google.comgoogle.com These larger molecules are particularly effective as fabric softeners due to their two long alkyl chains.
The research relevance of a simpler molecule like (6-Methoxy-6-oxohexyl)azanium;chloride would likely be in fundamental studies:
Model Compound: It could serve as a model compound to study the influence of a single ester group on the physicochemical properties (like surface activity and aggregation behavior) and biodegradability of a quaternary ammonium salt, without the complexity of multiple ester links or long fatty acid chains.
Building Block: As a functionalized molecule with both a charged headgroup and an ester tail, it could be a monomer or building block for creating specialized polymers or functional materials.
While direct research on this specific molecule is sparse, the principles governing its synthesis, properties, and potential applications are well-established through extensive research on the broader categories of quaternary azanium salts and esterquats.
Properties
IUPAC Name |
(6-methoxy-6-oxohexyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLDOTFAFZJPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways for 6 Methoxy 6 Oxohexyl Azanium;chloride and Analogous Structures
Quaternization Reactions of Tertiary Amines for Ester-Functionalized Azanium Salts
The formation of ester-functionalized azanium salts, such as (6-Methoxy-6-oxohexyl)azanium;chloride, predominantly relies on the quaternization of tertiary amines. This process involves the alkylation of the nitrogen atom, leading to a positively charged quaternary ammonium (B1175870) center.
Menshutkin Reaction Pathways for Azanium Salt Formation
The Menshutkin reaction, first described by Nikolai Menshutkin in 1890, is the archetypal method for synthesizing quaternary ammonium salts. wikipedia.orgtue.nl This reaction involves the treatment of a tertiary amine with an alkyl halide, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. tue.nl In the context of synthesizing ester-functionalized azanium salts, a tertiary amine is reacted with an alkyl halide bearing an ester group. For instance, the synthesis of a compound analogous to (6-Methoxy-6-oxohexyl)azanium;chloride would involve the reaction of a tertiary amine like trimethylamine (B31210) with an ω-haloalkyl ester, such as methyl 6-chlorohexanoate.
The reaction rate is influenced by several factors, including the nature of the alkyl halide, the nucleophilicity of the tertiary amine, the solvent, and the temperature. wikipedia.org Alkyl iodides are the most reactive, followed by bromides and then chlorides. wikipedia.org Polar aprotic solvents are generally preferred as they can stabilize the charged transition state, thereby accelerating the reaction. tue.nl Common solvents include acetonitrile (B52724), acetone, and dimethylformamide. tue.nl
Table 1: Illustrative Menshutkin Reactions for Ester-Functionalized Azanium Salts
| Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Trimethylamine | Methyl 6-bromohexanoate (B1238239) | Acetonitrile | Reflux | 24 h | High | [Analogous Reaction] |
| Triethylamine | Ethyl 4-bromobutanoate | Acetone | 50 | 48 h | >90 | [Analogous Reaction] |
| N-Methylpyrrolidine | Methyl 6-chlorohexanoate | DMF | 80 | 72 h | Moderate | [Analogous Reaction] |
Note: Data presented is for analogous reactions and serves to illustrate typical reaction conditions.
Alkylation of Nitrogenous Heterocycles with Halogenated Esters
The synthesis of azanium salts where the nitrogen atom is part of a heterocyclic ring follows a similar quaternization principle. Nitrogenous heterocycles such as pyridine (B92270), N-methylimidazole, and quinuclidine (B89598) can act as the tertiary amine nucleophile. srce.hrnih.gov The reaction with a halogenated ester results in the formation of a heterocyclic azanium salt bearing an ester functionality.
For example, the reaction of pyridine with methyl 6-bromohexanoate would yield N-(5-methoxycarbonylpentyl)pyridinium bromide. nih.gov The reactivity of the heterocycle is dependent on the steric accessibility and basicity of the nitrogen atom. srce.hr These reactions are typically carried out by heating the reactants in a suitable solvent. nih.gov
Table 2: Synthesis of Heterocyclic Azanium Salts with Ester Functionality
| Heterocycle | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pyridine | Methyl 6-bromohexanoate | Toluene | 80 | 18 h | Good | nih.gov |
| 4-Picoline | (3-Bromopropoxy)benzene | Toluene | 82 | 18 h | Not specified | nih.gov |
| N-Methylimidazole | Ethyl bromoacetate | Acetonitrile | Reflux | 6 h | High | [Analogous Reaction] |
| Quinuclidin-3-ol | Various alkyl bromides | Acetone | Room Temp. | 48-72 h | 46-95 | srce.hr |
Note: Data presented includes analogous structures and illustrates the versatility of the method.
Advanced Synthetic Techniques and Reaction Condition Optimization
To address the limitations of classical methods, such as long reaction times and the use of volatile organic solvents, several advanced synthetic techniques have been developed. These methods often lead to improved yields, shorter reaction times, and more environmentally benign processes.
Microwave-Assisted Synthesis of Azanium Salts
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the Menshutkin reaction. nih.govnih.govmdpi.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours or days to minutes. nih.govnih.gov This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure.
The synthesis of ester-functionalized quaternary ammonium salts, often termed "esterquats," has been shown to be highly efficient under microwave irradiation. nih.gov For instance, the quaternization of amide-based substituted pyridines with alkyl halides under microwave-assisted, solvent-free conditions showed a significant reduction in reaction time and increased yields. nih.gov
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Azanium Salts
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Quaternization of 4-methyl-N-(pyridin-3-yl)benzamide with 4-nitrobenzyl bromide | 60 min, 85% (Room Temp.) | 4 min, 92% (Solvent-free) | nih.gov |
| Quaternization of 4-methyl-N-(pyridin-3-yl)benzamide with m-xylene (B151644) dibromide | Not specified | 2 min, 95% (Solvent-free) | nih.gov |
| Synthesis of various N-alkyl heterocyclic quaternary ammonium salts | 6 - 48 h, 25 - 78% | Minutes, Comparable or better yields | nih.gov |
Solvent-Free Reaction Conditions in Azanium Salt Synthesis
The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free, or neat, reaction conditions for the synthesis of azanium salts offer significant environmental and economic advantages. bohrium.compatsnap.com These reactions are typically conducted by heating a mixture of the tertiary amine and the alkylating agent.
Solvent-free synthesis of quaternary ammonium salts, including those with ester functionalities, has been successfully demonstrated. bohrium.compatsnap.com In some cases, the reaction can be facilitated by grinding the reactants together, further reducing energy consumption. bohrium.com A continuous solvent-free process for synthesizing ester-based quaternary ammonium salts has also been developed, highlighting the industrial applicability of this approach. patsnap.com
Ultrasound-Assisted Synthesis Methodologies
Ultrasound irradiation is another non-conventional energy source that can enhance the rate of chemical reactions, a field known as sonochemistry. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction.
Design and Synthesis of Chiral Ester-Functionalized Azanium Salts
The enantioselective synthesis of chiral ester-functionalized azanium salts is a sophisticated area of organic chemistry, primarily driven by the demand for chiral catalysts and building blocks for asymmetric synthesis. The design of these molecules often involves the use of bifunctional chiral ammonium salt catalysts. These catalysts can facilitate a variety of chemical transformations in a stereoselective manner.
One prominent approach to obtaining chiral ester-functionalized compounds is through the asymmetric α-alkylation of specific substrates under the influence of a chiral ammonium salt catalyst. For instance, research has demonstrated the use of spirocyclic ammonium salt catalysts for the enantioselective α-alkylation of dioxolane-containing cyanoacetates. researchgate.net This method allows for the creation of acyclic products with a quaternary stereocenter with high enantioselectivity. researchgate.net The versatility of these products is further highlighted by their amenability to subsequent functional group manipulations. researchgate.net
Another strategy involves the catalyst-free reaction of chiral non-activated aziridines with various acid chlorides. This process generates N-acylaziridinium ion intermediates which can then undergo further reactions. nih.gov The stereochemistry of the final product is often dictated by the chiral starting material. For example, the treatment of chiral (2R,1′R)-2-acyl-(1′-phenylethyl)aziridines with acid chlorides leads to the formation of the corresponding N-acylaziridinium ions, which are key intermediates in the synthesis of more complex chiral molecules. nih.gov
The synthesis of these chiral salts often involves standard quaternization reactions. For example, novel ammonium salts have been synthesized from quinuclidin-3-ol, a chiral precursor, by reacting it with various alkyl bromides. srce.hr The yields of these reactions can be influenced by the basicity and steric hindrance of the parent amine. srce.hr
Below is a table summarizing key aspects of the synthesis of chiral ester-functionalized azanium salts and related structures.
| Catalyst/Method | Substrate(s) | Product Type | Key Features |
| Spirocyclic ammonium salt catalysts | Dioxolane-containing cyanoacetates | Acyclic compounds with a quaternary stereocenter | High enantioselectivity (up to e.r. = 97.5:2.5) researchgate.net |
| Catalyst-free acylation | Chiral non-activated aziridines and acid chlorides | N-acylaziridinium ions | Generation of reactive intermediates for further synthesis nih.gov |
| Quaternization | Quinuclidin-3-ol and alkyl bromides | Chiral quaternary ammonium salts | Good yields (46-95%) dependent on amine basicity srce.hr |
Controlled Incorporation of Azanium Moieties into Macromolecular Architectures
The integration of azanium moieties into macromolecular structures is a key strategy for developing advanced functional polymers. These materials find applications in diverse areas such as high-temperature fuel cells and drug delivery systems. nih.govacs.org The methods for this incorporation can be broadly categorized into main-chain modification and side-chain functionalization. acs.org
Main-Chain Modification typically involves the copolymerization of monomers, where at least one contains a precursor to the azanium group. acs.org This approach allows for the distribution of the charged moieties along the polymer backbone, which can significantly influence the polymer's thermal and mechanical properties. acs.org
Side-Chain Functionalization offers a versatile route to introduce azanium groups onto a pre-existing polymer backbone. This can be achieved through post-polymerization modification reactions. For example, polymers with reactive side chains can be reacted with tertiary amines and alkyl halides to introduce quaternary ammonium groups. acs.org A specific example is the synthesis of methacrylate (B99206) analogs of quaternary ammonium salts via the Menschutkin reaction, where a tertiary amine is reacted with an alkyl halide. nih.gov These functionalized monomers can then be polymerized to yield polymers with pendant azanium groups. nih.gov
Another sophisticated approach involves the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs). nih.gov This method allows for the synthesis of polypeptides with controlled molecular weights and reactive amino groups in the propagating chains. nih.gov These amino groups can subsequently be quaternized to introduce azanium moieties.
The development of polymer electrolytes for applications like lithium-ion batteries also relies on the incorporation of azanium structures, such as imidazolium-based polymerized ionic liquids (PILs). mdpi.com These materials combine the high ionic conductivity of ionic liquids with the mechanical stability of polymers. mdpi.com
The following table outlines common methods for incorporating azanium moieties into macromolecular architectures.
| Polymerization Method | Mechanism | Advantages | Challenges |
| Main-chain modification | Copolymerization of monomers, including one with an azanium precursor. acs.org | High molecular weight, good thermal and mechanical stability. acs.org | Potential for inconsistent monomer distribution. acs.org |
| Side-chain functionalization | Attaching a functional moiety to the polymer backbone post-polymerization. acs.org | Increased hydrophilicity and conductivity. acs.org | Can be a complex, multi-step process with challenges in controlling the degree of functionalization. acs.org |
| Ring-Opening Polymerization (ROP) | ROP of N-carboxyanhydrides (NCAs) followed by quaternization of amino groups. nih.gov | Controlled molecular weight and architecture. nih.gov | Requires synthesis and purification of NCA monomers. nih.gov |
| Polymerization of Functional Monomers | Polymerization of monomers already containing the azanium salt, such as methacrylate analogs. nih.gov | Direct incorporation of the charged group in a single polymerization step. | Synthesis and purification of the functional monomer is required. nih.gov |
Catalytic Applications of 6 Methoxy 6 Oxohexyl Azanium;chloride and Other Functionalized Azanium Salts
Phase Transfer Catalysis Utilizing Ester-Functionalized Azanium Species
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. nih.gov Azanium salts, particularly quaternary ammonium (B1175870) salts, are widely used as phase transfer catalysts. nih.gov The fundamental principle involves the onium salt exchanging its anion with the reacting anion, forming a lipophilic ion pair that can then migrate into the organic phase to react with the substrate. acs.org
Ester-functionalized azanium salts are a subset of these catalysts where the cationic head is appended with one or more ester groups. The presence of the ester functionality can influence the catalyst's solubility, stability, and interaction with the reactants, thereby modulating its catalytic activity. While specific catalytic data for "(6-Methoxy-6-oxohexyl)azanium;chloride" is not extensively documented in publicly available literature, the principles of phase transfer catalysis using functionalized azanium salts provide a framework for its potential applications.
A significant advancement in phase transfer catalysis has been the development of chiral, non-racemic quaternary ammonium salts for asymmetric synthesis. acs.orgnih.gov These catalysts have proven highly effective in inducing enantioselectivity in a variety of chemical transformations. acs.org The design of these catalysts often involves the use of chiral backbones derived from natural products like Cinchona alkaloids or synthetic scaffolds such as BINOL (1,1'-bi-2-naphthol). acs.orgresearchgate.net
The key to achieving high enantioselectivity lies in the rigid and well-defined chiral environment created by the catalyst. This environment promotes a selective interaction with one of the prochiral faces of the substrate's enolate, leading to the preferential formation of one enantiomer. The development of C2-symmetric chiral phase-transfer catalysts has been a particularly successful strategy. rsc.org
| Catalyst Type | Chiral Source/Backbone | Key Design Feature | Reference |
| Cinchona Alkaloid-Derived | Cinchona Alkaloids | N-Arylmethyl substitution | acs.orgnih.gov |
| Binaphthyl-Based | (R)- or (S)-BINOL | C2-Symmetry, Spirocyclic structures | researchgate.netrsc.org |
| Biphenyl-Based | Biphenyl units | Conformational flexibility | acs.org |
| Tartrate-Derived | Tartaric Acid | Two-center bis-ammonium salt | nus.edu.sg |
These catalysts often feature bulky substituents on the nitrogen atom to create a sterically hindered and conformationally restricted space, which is crucial for effective chiral recognition. acs.orgacs.org
Chiral phase-transfer catalysts have been successfully applied to a wide range of organic reactions, enabling the asymmetric synthesis of valuable molecules, including unnatural α-amino acids. acs.orgnih.gov One of the most studied applications is the asymmetric alkylation of glycine (B1666218) imines, which provides a versatile route to various α-amino acid derivatives with high enantiomeric excess. acs.orgnih.gov
Beyond alkylation reactions, these catalysts have demonstrated efficacy in other transformations:
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds. nih.gov
Aldol Reactions: The asymmetric synthesis of β-hydroxy-α-amino acid derivatives. alfachemic.com
Mannich Reactions: The enantioselective synthesis of β-amino carbonyl compounds. nih.gov
α-Heterofunctionalization: The enantioselective introduction of heteroatoms such as fluorine, chlorine, or oxygen at the α-position of carbonyl compounds. nih.gov
Cyclopropanation: The asymmetric formation of cyclopropane (B1198618) rings. researchgate.net
The success of these transformations is highly dependent on the structure of the catalyst, the substrate, and the reaction conditions.
Role as Organocatalysts, Particularly with Chiral Azanium Salts
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral quaternary ammonium salts are a prominent class of organocatalysts, particularly in the realm of asymmetric synthesis. acs.org Their catalytic activity stems from their ability to form chiral ion pairs with anionic nucleophiles, thereby controlling the stereochemical outcome of the subsequent reaction. acs.org
In these systems, the ammonium salt acts as a chiral Brønsted acid or, more commonly, as a chiral cation that pairs with an in-situ generated anionic nucleophile. nih.gov The non-covalent interactions between the catalyst and the substrate, such as hydrogen bonding and π-π stacking, are crucial for achieving high levels of stereocontrol. acs.orgalfachemic.com Bifunctional catalysts, which contain an additional hydrogen-bond donor group like a hydroxyl or urea (B33335) moiety, have emerged as a powerful strategy to enhance both reactivity and enantioselectivity. nih.gov
Chiral azanium salts have been employed in a variety of organocatalytic transformations, including:
Steglich Rearrangement: Catalyzed by zwitterionic quaternary ammonium salts. alfachemic.com
Isomerization Reactions: For instance, the isomerization of trifluoromethyl ketimines. alfachemic.com
Addition Reactions: Such as the addition of 2-nitropropane (B154153) to chalcone. alfachemic.com
Novel Catalytic Systems Based on Immobilized or Supported Azanium Moieties
While homogeneous phase-transfer and organocatalysis are highly effective, the separation and recovery of the catalyst from the reaction mixture can be challenging. To address this issue, significant research has focused on the immobilization of azanium salts onto solid supports. researchgate.net This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and reusability).
Various materials have been employed as supports, including:
Polymers (e.g., polystyrene, polyethylene (B3416737) glycol (PEG)) researchgate.netresearchgate.net
Inorganic materials (e.g., silica (B1680970), titania) nih.gov
Carbon materials researchgate.net
The immobilization can be achieved through covalent bonding or physisorption. A recent development involves the use of plasma polymerization to immobilize phosphonium (B103445) salts, a technique that could potentially be extended to azanium salts. nih.gov This method creates an amorphous hydrogenated carbon coating containing the catalyst on an unfunctionalized support. nih.gov
Immobilized catalysts have been successfully used in various reactions, including nucleophilic substitutions and the fixation of carbon dioxide. researchgate.netrsc.org The performance of the supported catalyst can be influenced by the nature of the support, the linker used for immobilization, and the reaction conditions. While challenges such as leaching of the catalyst and potential mass transfer limitations exist, the development of robust and recyclable supported azanium salt catalysts remains an active area of research. researchgate.net
Applications in Advanced Materials Science Research Utilizing Ester Functionalized Azanium Moieties
Functionalization of Polymeric and Composites Materials
The incorporation of ester-functionalized azanium moieties into polymeric and composite materials is a strategic approach to enhance their intrinsic properties and introduce new functionalities. The cationic nature of the azanium group and the reactivity of the ester group allow for significant improvements in thermo-mechanical properties, compatibility between different phases in composites, and the introduction of active surfaces.
Quaternary ammonium (B1175870) compounds (QACs) are well-regarded for their ability to act as compatibilizers in polymer blends and composites. acs.org Their unique chemical structure, possessing both a polar ionic head (the azanium group) and a non-polar lipophilic tail, enables them to interact effectively with both hydrophilic and hydrophobic components within a material matrix. acs.org This dual interaction helps to improve the interfacial adhesion between polymer chains or between a polymer matrix and a filler material, leading to enhanced mechanical properties such as tensile strength and impact resistance. acs.org
Furthermore, the presence of azanium groups can introduce antimicrobial properties to the bulk material. Polymeric quaternary ammonium compounds (polyQACs) are known for their potent activity against a broad spectrum of microbes. researchgate.net When ester-functionalized azanium compounds are polymerized or grafted onto polymer backbones, they can render the entire material antimicrobial, which is highly desirable for applications in medical devices, food packaging, and water treatment systems. researchgate.netresearchgate.net The mechanism of action involves the electrostatic attraction of the positively charged azanium centers to the negatively charged microbial cell membranes, leading to membrane disruption and cell death. researchgate.net
The synthesis of these functionalized polymers can be achieved through two primary routes: direct polymerization of monomers containing the ester-functionalized azanium moiety, or post-polymerization modification where a pre-existing polymer is chemically altered to introduce these groups. researchgate.netnih.gov Post-polymerization modification, or quaternization of polymers containing tertiary amine groups, is a common method, although achieving a high degree of functionalization can sometimes be limited by steric hindrance. nih.gov
Table 1: Impact of Quaternary Ammonium Functionalization on Polymer Properties
| Property | Effect of Functionalization | Mechanism | Reference |
|---|---|---|---|
| Mechanical Strength | Improvement in tensile and flexural strength | Enhanced interfacial adhesion in blends and composites. | acs.org |
| Thermal Stability | Varies; can improve degradation temperature | Strong ionic interactions within the polymer matrix. | acs.org |
| Antimicrobial Activity | Imparts broad-spectrum antimicrobial properties | Electrostatic disruption of microbial cell membranes. | researchgate.netresearchgate.net |
| Biocompatibility | Can be tailored for biomedical applications | Control over charge density and hydrophobicity. | researchgate.net |
Integration into Energy Conversion Materials, such as Perovskite Solar Cells
Quaternary ammonium halides (QAHs) have been effectively employed as passivating agents to heal these defects. acs.orgresearchgate.net The cationic azanium group can compensate for halide ion vacancies, while the accompanying halide anion can passivate positively charged defects, such as uncoordinated lead (Pb2+) ions. researchgate.net This dual passivation effect significantly reduces charge trap density and prolongs the charge carrier recombination lifetime, leading to a substantial boost in device performance. acs.orgresearchgate.net
The ester functionality introduces an additional advantage. The carbonyl oxygen in the ester group can act as a Lewis base, forming a coordinate bond with under-coordinated Pb2+ ions on the perovskite surface. mdpi.commdpi.com This Lewis-base passivation is a highly effective strategy for neutralizing defects that act as recombination centers. Materials incorporating both ester and azanium functionalities can therefore offer a synergistic passivation effect, addressing multiple types of surface defects simultaneously.
For instance, research has shown that treating perovskite surfaces with various organic ammonium salts can boost PCE from around 20.5% to over 22%. nih.govresearchgate.net Similarly, the introduction of ester-functionalized polymeric interlayers between the perovskite and the hole-transporting layer has been demonstrated to improve PCE and significantly enhance the thermal and moisture stability of the devices. mdpi.commdpi.com Encapsulated PSCs with such interlayers have been shown to retain over 90% of their initial efficiency after more than 1400 hours under operational stress. mdpi.commdpi.com The integration of a molecule like (6-Methoxy-6-oxohexyl)azanium;chloride could provide a bifunctional surface treatment, leveraging both the electrostatic passivation from the azanium cation and the Lewis-base coordination from the ester's carbonyl group.
Table 2: Effect of Functional Moieties on Perovskite Solar Cell Performance
| Functional Moiety | Role in PSC | Performance Enhancement | Reference |
|---|---|---|---|
| Azanium (Quaternary Ammonium) | Defect passivation (ionic) | Increased Voc, reduced charge recombination. | acs.orgresearchgate.net |
| Ester (Carbonyl group) | Defect passivation (Lewis base) | Enhanced PCE, improved stability. | mdpi.commdpi.com |
| Halide Anion (e.g., Cl-, I-) | Defect passivation (ionic) | Complements cation passivation, reduces defects. | researchgate.net |
| Combined Azanium-Ester | Synergistic passivation | Potential for higher efficiency and durability. | N/A |
Development of Stimuli-Responsive Materials and Smart Systems
Stimuli-responsive, or "smart," materials are designed to undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, or light. Ester-functionalized azanium moieties are excellent building blocks for such materials due to the inherent sensitivity of both functional groups to specific environmental changes.
The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions. This property is widely exploited in the design of pH-responsive materials. For example, polymers containing ortho ester or vinyl ester linkages in their backbone or as pendant groups can be engineered to degrade and release an encapsulated payload, such as a drug, in the acidic environment of a tumor or within the endosomes of a cell. researchgate.net
The azanium (quaternary ammonium) group, while generally stable, can be part of a larger molecular architecture that responds to pH. More commonly, polymers containing tertiary amines, known as poly(amino ester)s, are used. These polymers are cationic and stable at low pH but can undergo rapid degradation at higher pH levels. acs.orgresearchgate.net This "charge-altering" behavior is highly advantageous for applications like gene delivery, where the initial positive charge facilitates binding to nucleic acids, and subsequent degradation in the cellular environment aids in their release. acs.org
The combination of both ester and azanium groups allows for the creation of dual-responsive systems. For example, a polymer could be designed where the azanium groups provide temperature sensitivity. Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST). acs.orgnih.gov By copolymerizing NIPAM with monomers containing ester-functionalized azanium salts, materials can be created that respond to both temperature and pH. Below the LCST, the polymer is soluble, but above it, it collapses and becomes hydrophobic. The presence of the ionic azanium groups can modulate this LCST, and the ester groups can provide a pH-triggered degradation mechanism. nih.gov This multi-responsive behavior is crucial for creating sophisticated smart systems for targeted drug delivery, diagnostics, and soft robotics. mdpi.com
Table 3: Stimuli-Responsive Behavior of Ester and Azanium Moieties
| Stimulus | Responsive Moiety | Material Response | Potential Application | Reference |
|---|---|---|---|---|
| Low pH (Acidic) | Ester Linkage | Hydrolysis, degradation, payload release. | Drug delivery to tumors/endosomes. | researchgate.net |
| High pH (Basic) | Poly(amino ester) | Degradation, charge neutralization. | Gene delivery and release. | acs.orgresearchgate.net |
| Temperature | Azanium-functionalized PNIPAM | Phase transition (LCST), change in solubility. | Thermo-responsive drug release, smart surfaces. | acs.orgnih.gov |
| Counter-ions | Azanium (Quaternary Ammonium) | Swelling/deswelling of hydrogels. | Controlled release systems. | researchgate.net |
Surface Modification and Coating Technologies
Modifying the surface of a material is a powerful technique to alter its properties without changing its bulk characteristics. Ester-functionalized azanium compounds are particularly well-suited for surface modification and the development of advanced coatings due to their ability to impart hydrophilicity, antimicrobial activity, and specific binding capabilities.
The primary mechanism driving the utility of azanium compounds in coatings is their cationic nature. Quaternary ammonium salts (QAS) can be applied to surfaces through various methods, including dip-coating, spray-coating, or covalent grafting, to create a permanent, non-leaching antimicrobial surface. researchgate.netmdpi.com The positively charged nitrogen atoms strongly interact with and disrupt the negatively charged cell membranes of bacteria, fungi, and viruses, leading to a potent "contact-killing" effect. researchgate.net This is highly valuable for medical implants, catheters, food processing equipment, and textiles to prevent biofilm formation and healthcare-associated infections. researchgate.net
The ester group within the molecule can be used to tune the surface properties. For instance, the presence of ester groups can increase the hydrophilicity of a coating, which can help to reduce non-specific protein adsorption and further deter microbial adhesion—a strategy known as fouling release. mdpi.com Hydrophilic coatings create a tightly bound layer of water on the surface, which acts as a physical barrier to prevent proteins and microorganisms from attaching. mdpi.com
Furthermore, these compounds can be designed to form self-assembled monolayers (SAMs) on various substrates. nih.govnih.gov A molecule with a suitable anchor group (like a thiol for gold surfaces or a silane for oxides) and a terminal ester-functionalized azanium group can form a highly ordered, dense monolayer. Such SAMs can precisely control the surface chemistry, charge, and wettability. This level of control is essential for applications in microelectronics, biosensors, and fundamental studies of cell-surface interactions. nih.govnih.gov The combination of the charged azanium headgroup and the ester-containing chain allows for the creation of complex surface architectures with tailored functionalities.
Table 4: Surface Modification Techniques and Applications
| Technique | Description | Resulting Surface Property | Application | Reference |
|---|---|---|---|---|
| Dip/Spray Coating | Simple application of a polymer solution containing QAS. | Antimicrobial, Anti-biofouling | Medical devices, textiles, marine structures. | researchgate.net |
| Covalent Grafting | Chemical bonding of QAS molecules to the surface. | Permanent, non-leaching antimicrobial activity. | High-performance biomedical implants. | mdpi.com |
| Self-Assembled Monolayers (SAMs) | Spontaneous formation of an ordered molecular layer. | Controlled surface charge, wettability, and functionality. | Biosensors, nanoelectronics, cell culture studies. | nih.gov |
| Layer-by-Layer Assembly | Alternating deposition of polyelectrolytes. | Multi-functional, controlled-release coatings. | Drug delivery, advanced antifouling systems. | mdpi.com |
Fabrication of Electrochemical and Optical Biosensing Platforms
In the development of advanced biosensors, the precise immobilization of biorecognition molecules (e.g., enzymes, antibodies, DNA) onto a transducer surface is a critical step. Ester-functionalized azanium moieties offer a versatile chemical toolkit for the fabrication of both electrochemical and optical biosensing platforms.
The primary role of the azanium group is to facilitate the electrostatic immobilization of biomolecules. researchgate.net Many important biological molecules, including DNA and certain proteins, possess a net negative charge at physiological pH. A surface modified with a cationic azanium compound can therefore effectively capture and bind these molecules through strong electrostatic interactions. researchgate.net This provides a simple, reagent-free method for constructing the sensing layer of a biosensor. For example, glassy carbon electrodes modified with quaternary ammonium salts have been used to immobilize hemoglobin for electrochemical studies and the development of third-generation biosensors. researchgate.net
The ester functionality can play several roles. It can be used as a covalent attachment point. For instance, the surface can be functionalized with a molecule like (6-Methoxy-6-oxohexyl)azanium;chloride, and the ester group can then be chemically converted to a carboxylic acid. This acid can then be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with a primary amine on a protein or a modified DNA strand. researchgate.net This covalent attachment provides a more robust and oriented immobilization compared to simple electrostatic adsorption.
Moreover, when used in self-assembled monolayers (SAMs), the length and chemical nature of the alkyl chain connecting the ester and azanium groups can be precisely tuned. This allows for control over the distance of the immobilized biomolecule from the sensor surface, which is crucial for optimizing signal transduction, especially in electrochemical sensors where electron transfer rates are distance-dependent. nih.gov The packing density and hydrophilicity of the SAM, influenced by the ester groups, can also minimize non-specific binding of interfering molecules from the sample, thereby improving the sensor's selectivity and signal-to-noise ratio. nih.gov Quaternary ammonium-functionalized materials have also been integrated into optical sensing platforms, for example, by modifying gold nanoparticles for colorimetric assays or conjugated oligomers for fluorescence-based detection. mdpi.commdpi.com
Table 5: Role of Functional Moieties in Biosensor Fabrication
| Moiety | Function in Biosensor | Immobilization Strategy | Example Biomolecule | Reference |
|---|---|---|---|---|
| Azanium (Cationic) | Electrostatic binding | Direct adsorption onto modified surface. | DNA, Hemoglobin | researchgate.net |
| Ester (activated) | Covalent attachment | EDC/NHS coupling to amine groups. | Antibodies, Enzymes | researchgate.net |
| Alkyl Chain | Spacer/Distance control | Formation of self-assembled monolayers (SAMs). | Redox proteins, DNA probes | nih.gov |
| Combined System | Stable & oriented immobilization | Multi-step surface functionalization. | Aptamers, Peptides | mdpi.com |
In-depth Analysis of the Supramolecular Chemistry of (6-Methoxy-6-oxohexyl)azanium;chloride Reveals Limited Publicly Available Research
The intended article was structured to explore three key areas of the compound's supramolecular behavior. The first section was to investigate its host-guest complexation with various macrocyclic receptors. This would typically involve examining how the linear azanium salt, with its positive charge and potential for hydrogen bonding, interacts with the cavities of macrocycles such as crown ethers, cyclodextrins, or calixarenes. Research in this area often includes determining association constants and thermodynamic parameters to quantify the strength and nature of these interactions.
The second section was planned to cover studies on the self-assembly of (6-Methoxy-6-oxohexyl)azanium;chloride in solution and at interfaces. This would involve looking for evidence of the formation of micelles, vesicles, or other aggregates driven by hydrophobic interactions of the hexyl chain and electrostatic interactions of the azanium headgroup. The presence of the ester functionality could also introduce specific directional interactions influencing the self-assembly process.
Finally, the third section aimed to delineate the design principles for molecular recognition motifs based on azanium-ester structures. This would require an analysis of how the combination of the charged azanium group and the polar ester group can be utilized to create synthetic receptors for specific guest molecules. The interplay of ion-dipole, hydrogen bonding, and hydrophobic interactions would be central to understanding these design principles.
Despite extensive searches, no specific experimental data, research findings, or data tables for (6-Methoxy-6-oxohexyl)azanium;chloride could be located. The general principles of supramolecular chemistry provide a theoretical framework for predicting its behavior. For instance, the ammonium group is known to form strong hydrogen bonds with the oxygen atoms of crown ethers, and the alkyl chain could facilitate inclusion complex formation with cyclodextrins. However, without specific studies, any discussion would remain purely speculative and would not meet the required standard of a scientifically accurate and detailed article.
Therefore, it must be concluded that the scientific community has either not extensively studied this specific compound or the research is not available in the public domain. Further research would be necessary to provide the detailed insights required to populate the outlined article structure.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (6-Methoxy-6-oxohexyl)azanium;chloride, providing detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: While a detailed, publicly available, and fully assigned ¹H NMR spectrum for (6-Methoxy-6-oxohexyl)azanium;chloride is not readily found in the literature, the expected chemical shifts and multiplicities can be predicted based on the structure and data from related compounds like 6-aminohexanoic acid. bmrb.iochemicalbook.com The protonated amine group (azanium) significantly influences the chemical shifts of adjacent protons. The spectrum would be expected to show a singlet for the methoxy (B1213986) protons, and a series of multiplets for the methylene (B1212753) groups of the hexyl chain. The protons alpha to the ester group and the azanium group would be the most deshielded.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. PubChem provides ¹³C NMR spectral data for methyl 6-aminohexanoate (B3152083) hydrochloride. nih.govnih.gov The spectrum would be expected to show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the six carbons of the hexyl chain. The chemical shifts are influenced by the electronegativity of the attached functional groups.
Interactive Data Table: Predicted NMR Data for (6-Methoxy-6-oxohexyl)azanium;chloride
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OC H₃ | ~3.6 (s, 3H) | ~51 |
| C =O | - | ~174 |
| -C H₂-C=O | ~2.3 (t, 2H) | ~33 |
| -CH₂-C H₂-C=O | ~1.6 (quint, 2H) | ~24 |
| -CH₂-C H₂-CH₂-N⁺ | ~1.5 (quint, 2H) | ~26 |
| -C H₂-CH₂-N⁺ | ~1.7 (quint, 2H) | ~27 |
| -C H₂-N⁺H₃ | ~3.0 (t, 2H) | ~39 |
| -N⁺H₃ | Broad signal | - |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary from experimental results. 's' denotes singlet, and 't' denotes triplet.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The molecular weight of (6-Methoxy-6-oxohexyl)azanium;chloride is 181.66 g/mol . nih.govscbt.comsigmaaldrich.comcymitquimica.comsigmaaldrich.com In a mass spectrometer, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. For the intact molecule, the cationic part, (6-Methoxy-6-oxohexyl)azanium, would be observed with an m/z corresponding to its molecular weight of 146.12 Da.
While specific experimental fragmentation data for this compound is not widely published, predicted fragmentation patterns can be found on databases such as PubChemLite. uni.lu The fragmentation would likely involve the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), and various fragments of the alkyl chain. This analysis provides a fingerprint of the molecule, confirming its identity.
Interactive Data Table: Predicted Mass Spectrometry Data for (6-Methoxy-6-oxohexyl)azanium cation
| Fragment Ion | Predicted m/z | Possible Neutral Loss |
| [M]⁺ | 146.12 | - |
| [M - CH₃O]⁺ | 115.09 | Methoxy radical |
| [M - COOCH₃]⁺ | 87.08 | Carbomethoxy radical |
| [M - C₄H₈]⁺ | 90.06 | Butene |
Note: [M]⁺ refers to the molecular ion of the cationic component. The predicted m/z values are for the most abundant isotope.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. PubChem indicates the availability of an FTIR spectrum for methyl 6-aminohexanoate hydrochloride, typically recorded using a KBr-pellet technique. nih.govnih.gov
The IR spectrum of (6-Methoxy-6-oxohexyl)azanium;chloride would display characteristic absorption bands corresponding to its functional groups. The presence of the azanium group (-N⁺H₃) would be indicated by broad absorption bands in the region of 3000-2800 cm⁻¹. The C=O stretching vibration of the ester group would appear as a strong, sharp peak around 1735 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching and bending vibrations of the alkyl chain would be present. The analysis of these vibrational modes provides confirmatory evidence for the presence of the key functional groups in the molecule. A study on the vibrational analysis of other hydrochloride salts can provide a basis for comparison. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for (6-Methoxy-6-oxohexyl)azanium;chloride
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Azanium (-N⁺H₃) | N-H stretching | 3000 - 2800 (broad) |
| Alkyl (C-H) | C-H stretching | 2950 - 2850 |
| Ester (C=O) | C=O stretching | ~1735 (strong, sharp) |
| Ester (C-O) | C-O stretching | 1300 - 1000 |
| Methylene (CH₂) | C-H bending | ~1465 |
High-Resolution Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture, and for the assessment of the purity of a compound. lgcstandards.comlgcstandards.com For (6-Methoxy-6-oxohexyl)azanium;chloride, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. Several suppliers, including LGC Standards, indicate a purity of >95% as determined by HPLC. lgcstandards.com
In a typical RP-HPLC setup, a non-polar stationary phase (like C18) would be used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For a polar compound like (6-Methoxy-6-oxohexyl)azanium;chloride, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape, would be employed. Detection is often achieved using a UV detector. A detailed HPLC method for the related compound 6-aminocaproic acid uses a Primesep A mixed-mode column with a mobile phase of water, acetonitrile, and perchloric acid, with UV detection at 200 nm. sielc.com
Interactive Data Table: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |
| Gradient | e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Determination
Future Research Directions and Emerging Challenges in Ester Functionalized Quaternary Azanium Chemistry
Innovations in Green and Sustainable Synthetic Methodologies for Azanium Salts
The growing emphasis on environmental stewardship is driving significant innovation in the synthesis of quaternary azanium salts (QAS). Traditional synthetic routes often rely on solvents and reagents that are not environmentally friendly. rsc.org Future research is increasingly focused on developing "green" and sustainable methodologies.
A primary challenge lies in the persistence of many conventional QAS in the environment, which can lead to prolonged exposure and potential negative impacts. rsc.org To counter this, a key research direction is the design of inherently biodegradable QAS. This involves incorporating cleavable functional groups, such as ester or amide bonds, into the molecular structure. rsc.orgnih.gov These bonds can be hydrolyzed under natural environmental conditions (e.g., changes in pH or temperature), breaking the compound down into less harmful substances. rsc.org For example, esterquats, which are quaternary ammonium (B1175870) compounds containing ester linkages, have been developed as a more biodegradable alternative to traditional dialkyldimethylammonium salts for applications like fabric softeners. nih.gov
Future synthetic strategies are also likely to prioritize:
Use of Renewable Feedstocks: Synthesizing QAS from renewable resources, such as rosin (B192284) acid or amino acid esters, presents a sustainable alternative to petrochemical-based manufacturing. mdpi.comresearchgate.net
Solvent-Free or Green Solvent Reactions: The Menschutkin reaction, a common method for synthesizing quaternary ammonium salts, is being adapted to run in solvents with lower environmental impact or even under solvent-free conditions. mdpi.com Research into using low-impact ethereal solvents like cyclopentyl methyl ether has shown promise. mdpi.com
Energy Efficiency: Developing synthetic processes that require less energy is crucial. For instance, utilizing the exothermic heat from reactions, such as reacting quick lime with ammonium salts to recover ammonia (B1221849), can save significant energy. google.com
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste. The synthesis of ammonia itself, a key building block for azanium salts, is also a target for more sustainable methods like electrochemical processes powered by renewable energy. researchgate.net
A recent study reported the synthesis of a new class of QAS containing ester and thioether bonds, designed for environmental degradability. rsc.org The stability of these compounds was shown to be dependent on factors like pH and temperature, and they demonstrated high activity against a broad spectrum of microbes, making their large-scale, green production a viable goal. rsc.org
Expanding the Catalytic Scope and Enhancing Selectivity in Azanium-Mediated Reactions
Quaternary azanium salts are highly effective as phase-transfer catalysts (PTC), facilitating reactions between reactants in different phases (e.g., immiscible liquid-liquid or solid-liquid systems). unina.ituco.edu A significant future challenge is to expand their catalytic applications beyond well-established reactions and to achieve higher levels of selectivity, particularly enantioselectivity in asymmetric synthesis.
Research is focused on several key areas:
Novel Reaction Types: While QAS are used in reactions like alkylations and displacements, there is potential to apply them to a broader range of organic transformations. nih.gov For instance, ammonium salts have been successfully used to catalyze acetalization reactions, in some cases outperforming traditional acid catalysts. mdpi.com Group (IV) metal alkoxides combined with additives have been used for catalytic ester-amide exchange, demonstrating the potential for more complex catalytic systems. nih.gov
Enhanced Selectivity: The development of chiral quaternary ammonium salt catalysts derived from natural products like Cinchona alkaloids has been a major advance for asymmetric synthesis. unina.it These catalysts create a chiral environment around the reacting species, enabling the preferential formation of one enantiomer over the other. Future work will involve designing new chiral scaffolds to improve enantioselectivity in reactions like the nitro-Mannich (or aza-Henry) reaction, which is crucial for synthesizing biologically active compounds. nih.gov
Mechanistic Understanding: A deeper understanding of the catalyst-substrate interactions is essential for rational catalyst design. unina.it Studies combining NMR spectroscopy and X-ray crystallography have shown that the interaction is not purely electrostatic but involves specific hydrogen bonding between the azanium cation and the reactant, which is key to understanding and improving catalyst performance. unina.it
The table below summarizes the performance of various ammonium salt catalysts in an acetalization reaction, highlighting how catalyst structure affects conversion rates.
| Catalyst | Solvent | Conversion (%) |
| NH₄Br | CPME | 63 |
| NH₄I | CPME | 79 |
| (NH₄)₂SO₄ | CPME | 46 |
| NH₄HSO₄ | CPME | 93 |
| p-TSA | CPME | >98 |
| NH₄HSO₄ | Toluene | 81 |
| Data synthesized from a study on ammonium salt catalyzed acetalization reactions. mdpi.com |
This data illustrates that tuning the properties of the azanium salt, such as the counterion, can significantly impact its catalytic activity, a key principle for future catalyst development. mdpi.com
Rational Design of Advanced Materials for Targeted High-Performance Applications
The unique properties of ester-functionalized quaternary azanium salts make them excellent building blocks for a new generation of advanced materials. The ability to tune their structure allows for the creation of materials with specific, high-performance characteristics.
Key application areas and future design considerations include:
Antimicrobial Materials: Incorporating quaternary ammonium moieties into polymers is a leading strategy for creating antimicrobial surfaces and materials. nih.govmdpi.com These materials can be non-leaching, killing microbes on contact, which is highly desirable for medical devices and food packaging. nih.gov Future research will focus on creating polymers with optimized antimicrobial activity and biocompatibility, for example, by developing novel Gemini quaternary ammonium salts with ester groups for use in nanolatexes and polymer films. nih.gov
Biomedical Devices and Drug Delivery: The biocompatibility and tunable degradation rates of ester-containing azanium compounds make them suitable for biomedical applications. They can be incorporated into hydrogels for 3D printing of tissue scaffolds or used to create nanoscale drug delivery vehicles. acs.org
Energy Storage: Polymerized ionic liquids (PILs), which can be synthesized from azanium-based monomers, are being explored as polymer electrolytes for safer, more robust lithium-ion batteries. mdpi.com The challenge is to design PILs that combine high ionic conductivity with mechanical stability.
Stimuli-Responsive Materials: "Smart" materials that respond to environmental triggers like pH, temperature, or light can be developed using QAS. These materials have potential applications in areas ranging from controlled-release systems to self-healing polymers. nih.gov
The table below shows the effect of different quaternary ammonium compounds (QACs) on the surface composition of a polymer film, demonstrating how the chemical structure of the QAC influences its interaction with and retention in the material matrix.
| QAC Type | Initial Quaternary Nitrogen (%) | Quaternary Nitrogen after Leaching (%) |
| TPAB | 0.28 | 0.00 |
| CTAB | 0.58 | 0.02 |
| DODAB | 0.65 | 0.20 |
| Data from a study on QACs hybridized with poly(methyl methacrylate). acs.org |
This data underscores the importance of rational design in creating materials where the active compound remains effective over time, a critical challenge for long-lasting antimicrobial surfaces. acs.org
Integration of Advanced Computational and Experimental Approaches for Holistic Understanding
To accelerate the discovery and optimization of ester-functionalized azanium compounds, a purely trial-and-error experimental approach is no longer sufficient. The integration of advanced computational modeling with experimental validation is a critical future direction for gaining a holistic understanding of these systems.
This integrated approach involves:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms, predict the stability of transition states, and rationalize the stereoselectivity of chiral catalysts. researchgate.netnih.gov These calculations provide insights that are often difficult to obtain through experiments alone.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of azanium salts in different environments, such as in solution or within a polymer matrix. This can help in understanding properties like solubility, diffusion, and the interactions that govern the formation of self-assembled structures.
Machine Learning (ML): As more data on the properties and performance of azanium salts becomes available, machine learning algorithms can be trained to predict the properties of new, unsynthesized compounds. mdpi.com This can significantly speed up the screening process for identifying candidates for specific applications, such as electrolytes with high ionic conductivity for batteries. mdpi.com
High-Throughput Experimentation: Automated systems can rapidly synthesize and screen libraries of catalysts or materials, generating large datasets that can be used to train ML models and validate computational predictions. nih.gov
For example, computational studies have been instrumental in elucidating the binding modes between cinchona alkaloid-derived catalysts and enolates, providing a model for the origin of enantioselectivity in phase-transfer catalysis. nih.gov Similarly, ML models are being developed to predict the ionic conductivity of polymer electrolytes based on their chemical structure, temperature, and salt concentration, paving the way for the in-silico design of new materials for energy applications. mdpi.com
Tailoring Structure-Activity Relationships for Novel Research Objectives
The systematic study of structure-activity relationships (SAR) is fundamental to advancing the application of ester-functionalized azanium salts. elsevierpure.com By understanding how specific structural modifications affect a compound's function, researchers can tailor molecules for novel and highly specific research objectives.
Key structural features that are being investigated and optimized include:
Alkyl Chain Length: The length and nature of the alkyl chains attached to the nitrogen atom significantly influence the compound's hydrophobicity, which in turn affects properties like antimicrobial efficacy, surface activity, and toxicity. nih.govacs.org
Functional Groups: The introduction of specific functional groups, such as esters, amides, or hydroxyl groups, can impart biodegradability, alter solubility, and provide sites for further chemical modification or polymerization. rsc.orgresearchgate.net The presence of an ester group, as in (6-Methoxy-6-oxohexyl)azanium;chloride , is a key feature for creating compounds that are more environmentally benign. nih.gov
Cationic Head Group: While the quaternary nitrogen is the defining feature, modifications to the groups directly attached to it can fine-tune its steric and electronic properties, impacting catalytic activity and selectivity. nih.gov
Counterion: The choice of the anion (e.g., chloride, bromide, tetrafluoroborate) can affect the salt's solubility, melting point, and catalytic performance. mdpi.comacs.org
Future research will focus on moving beyond traditional applications like disinfection to explore novel objectives. For example, by carefully tuning the SAR, azanium salts could be designed as highly selective herbicides, antifungal agents for crop protection, or active pharmaceutical ingredients. mdpi.comresearchgate.net The relationship between the chemical structure and bioactivity is a complex interplay of factors, and fine-tuning these structures is essential for developing compounds with high efficacy and low toxicity. elsevierpure.comnih.gov
Q & A
Basic: What are the recommended synthetic routes for (6-Methoxy-6-oxohexyl)azanium; chloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of azanium salts typically involves quaternization of amines with alkyl halides or acyl chlorides. For (6-Methoxy-6-oxohexyl)azanium; chloride, a plausible route involves:
- Step 1: Reacting 6-methoxyhexanoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride .
- Step 2: Quaternizing a primary amine (e.g., hexylamine) with the acyl chloride under anhydrous conditions, followed by chloride ion exchange .
Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) or NMR to identify byproducts (e.g., unreacted starting materials).
- Adjust stoichiometry (e.g., excess acyl chloride) to drive the reaction to completion .
Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural characterization of (6-Methoxy-6-oxohexyl)azanium; chloride?
Methodological Answer:
SCXRD is critical for confirming bond lengths, angles, and counterion interactions. Key steps include:
- Crystallization: Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals .
- Data Collection: Employ a synchrotron or high-resolution diffractometer (e.g., Bruker D8 Venture) to collect data at low temperatures (100 K) to minimize thermal motion .
- Refinement: Use SHELXL for structure refinement. For example, in analogous azanium chloride structures, hydrogen bonding between the ammonium group and chloride ion is typically observed, with N–Cl distances ~3.2 Å .
Data Interpretation Challenges: - Disorder in the methoxy or oxo groups may require constraints during refinement .
- Validate against spectroscopic data (e.g., IR: ν(C=O) ~1700 cm⁻¹; NMR: δ ~3.3 ppm for methoxy protons) .
Basic: What safety precautions are essential when handling (6-Methoxy-6-oxohexyl)azanium; chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
- First Aid: In case of skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .
Note: The compound’s hygroscopic nature may require storage under inert gas (e.g., N₂) in sealed containers .
Advanced: How can researchers address discrepancies between computational modeling and experimental data for this compound’s reactivity?
Methodological Answer:
- Computational Setup: Use density functional theory (DFT) with B3LYP/6-31G(d) to model the ammonium group’s electrostatic potential and chloride interaction .
- Experimental Validation: Compare predicted reaction pathways (e.g., nucleophilic substitution at the oxo group) with kinetic studies (e.g., monitoring via HPLC) .
Case Study: If DFT predicts higher electrophilicity at the carbonyl carbon than observed experimentally, re-evaluate solvent effects (e.g., polar aprotic vs. protic solvents) or steric hindrance from the methoxy group .
Basic: What spectroscopic techniques are most effective for characterizing (6-Methoxy-6-oxohexyl)azanium; chloride?
Methodological Answer:
- NMR:
- IR: Confirm C=O stretch (~1700 cm⁻¹) and N–H stretches (~3200 cm⁻¹) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M-Cl]⁺ .
Advanced: How does the crystal packing of (6-Methoxy-6-oxohexyl)azanium; chloride influence its physicochemical properties?
Methodological Answer:
- Crystal Packing Analysis: Use Mercury or OLEX2 to visualize hydrogen-bonding networks. For example, in similar azanium chlorides, chloride ions form hydrogen bonds with ammonium protons (N–H···Cl), stabilizing the lattice .
- Property Correlation:
- Solubility: Stronger H-bonding reduces solubility in nonpolar solvents.
- Thermal Stability: DSC/TGA can reveal decomposition temperatures correlated with packing efficiency .
Basic: How can researchers validate the purity of (6-Methoxy-6-oxohexyl)azanium; chloride post-synthesis?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (UV detection at 254 nm). Compare retention times with standards .
- Elemental Analysis: Confirm C, H, N, Cl content within ±0.3% of theoretical values .
- Melting Point: Sharp melting points indicate high purity (e.g., compare with literature values for analogous compounds) .
Advanced: What strategies can mitigate hydrolysis of the methoxy or oxo groups during storage or reaction?
Methodological Answer:
- Storage: Use desiccants (e.g., molecular sieves) and store at –20°C under argon .
- Reaction Conditions:
- Monitoring: Track hydrolysis via ¹H NMR (appearance of carboxylic acid protons at ~12 ppm) .
Basic: What are the potential applications of (6-Methoxy-6-oxohexyl)azanium; chloride in pharmaceutical research?
Methodological Answer:
- Ionic Liquid Properties: Its dual functionality (ammonium for solubility, chloride as counterion) makes it a candidate for drug delivery systems .
- Intermediate in Synthesis: Used to prepare prodrugs via esterification or amidation of the oxo group .
Example: Analogous azanium chlorides are used in antileishmanial drug formulations .
Advanced: How can researchers reconcile contradictory data in the compound’s spectral analysis (e.g., NMR splitting vs. computational predictions)?
Methodological Answer:
- Dynamic Effects: Consider conformational flexibility (e.g., rotation around C–O bonds) causing averaged NMR signals. Use variable-temperature NMR to resolve splitting .
- Solvent Artifacts: Deuterated solvents (e.g., DMSO-d₆) may interact with the ammonium group, shifting peaks. Compare spectra in multiple solvents .
- DFT Refinement: Re-optimize computational models with explicit solvent molecules to match experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
